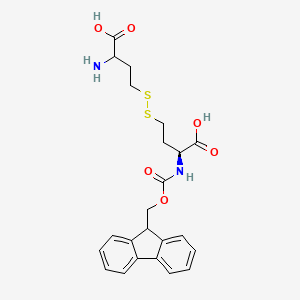
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The disulfide linkage is introduced through a series of thiol-disulfide exchange reactions. The final product is obtained through purification techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The disulfide linkage in the compound can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Free amino group after Fmoc removal.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein folding and stability. The disulfide linkage plays a key role in the formation of tertiary and quaternary structures of proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to form stable disulfide bonds makes it a valuable tool in the development of drugs that target specific proteins.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides and proteins for various applications, including enzyme production and biocatalysis.
Mecanismo De Acción
The mechanism of action of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid involves its ability to form disulfide bonds with other thiol-containing molecules. This interaction is crucial for the stabilization of protein structures and the formation of functional biomolecules. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions at the amino group.
Comparación Con Compuestos Similares
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-mercaptobutanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-mercaptopentanoic acid
Comparison: While these similar compounds also contain the Fmoc-protected amino group, they differ in the length and structure of the side chain. The presence of the disulfide linkage in (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid makes it unique, as it allows for the formation of stable disulfide bonds, which are essential for the stability and function of many biomolecules.
Propiedades
Fórmula molecular |
C23H26N2O6S2 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
2-amino-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]butanoic acid |
InChI |
InChI=1S/C23H26N2O6S2/c24-19(21(26)27)9-11-32-33-12-10-20(22(28)29)25-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13,24H2,(H,25,30)(H,26,27)(H,28,29)/t19?,20-/m0/s1 |
Clave InChI |
HFVYNJJFTYVQDX-ANYOKISRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCCC(C(=O)O)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















